molecular formula C8H13ClN2 B1626744 (3-Ethylphenyl)hydrazine hydrochloride CAS No. 60481-49-4

(3-Ethylphenyl)hydrazine hydrochloride

Cat. No.: B1626744
CAS No.: 60481-49-4
M. Wt: 172.65 g/mol
InChI Key: JWJSWCNKBBQJMP-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl group is substituted with an ethyl group at the third position. This compound is typically found as a pink solid and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)hydrazine hydrochloride generally involves the diazotization of 3-ethylaniline followed by reduction and subsequent reaction with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes using specialized equipment such as tubular reactors and mixers. This method ensures better control over reaction conditions, higher yields, and improved purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Azobenzenes

    Reduction: Hydrazones

    Substitution: Hydrazones

Scientific Research Applications

(3-Ethylphenyl)hydrazine hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.

    Biology: It serves as a tool for studying enzyme mechanisms and as a precursor for biologically active compounds.

    Medicine: It is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrazones. These hydrazones can further participate in reactions that modify biological molecules or act as intermediates in the synthesis of other compounds. The exact pathways and targets depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethylphenyl)hydrazine hydrochloride is unique due to the position of the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its analogs .

Properties

IUPAC Name

(3-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJSWCNKBBQJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512428
Record name (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-49-4
Record name (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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